molecular formula C14H17N3O2S B2520925 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 1797552-07-8

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2520925
CAS No.: 1797552-07-8
M. Wt: 291.37
InChI Key: MNHOUSJACNVKNL-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran group at the N1 position and an acetamide side chain linked to a thiophen-3-yl moiety. The acetamide bridge serves as a versatile linker, enabling hydrogen bonding and modulating solubility.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-14(7-11-3-6-20-10-11)16-12-8-15-17(9-12)13-1-4-19-5-2-13/h3,6,8-10,13H,1-2,4-5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHOUSJACNVKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran group.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction, using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the pyrazole ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide exerts its effects is not fully understood but may involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide, we compare it with structurally related compounds from recent literature and patents. Key comparisons focus on substituent effects, synthetic strategies, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
This compound Pyrazole Tetrahydro-2H-pyran-4-yl (N1), thiophen-3-yl (acetamide) Structural data suggests potential kinase inhibition; no explicit activity reported
B10 (N-((R)-2,3-Dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) Spirocyclic oxazolidinone-pyrazole 4-Fluorobenzyl, methylamino-oxoethyl, spiro[indene-oxazolidinone] Evaluated for anti-inflammatory activity; moderate potency in cellular assays
Compound 9 (2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide) Quinazolinone-acetamide 3-Fluorophenyl, dioxoquinazolinone Acetylcholinesterase inhibitor (IC₅₀ ~5 µM); enhanced CNS penetration due to fluorophenyl
Reference Example 17 (N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide) Pyrazole-acetamide Pyridin-3-yl, propargyl, methylamino Designed as a covalent kinase inhibitor; propargyl group enables click chemistry
1,3,4-Thiadiazole derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives) Thiadiazole-pyrazole Nitrophenyl, methyl, hydrazine-carbodithioate Antimicrobial activity against E. coli and C. albicans (MIC: 8–32 µg/mL)

Key Observations

Substituent Impact on Bioactivity The thiophen-3-yl group in the target compound distinguishes it from fluorophenyl-containing analogs (e.g., Compound 9). The tetrahydro-2H-pyran-4-yl substituent provides a saturated oxygen heterocycle, contrasting with the spirocyclic indene-oxazolidinone in B10. This difference likely affects solubility and steric interactions in binding pockets .

Synthetic Methodologies

  • The target compound’s synthesis likely follows established routes for pyrazole-acetamide derivatives, akin to B10–B12 (e.g., nucleophilic substitution or amide coupling) .
  • In contrast, 1,3,4-thiadiazole derivatives () require cyclization of hydrazine-carbodithioate precursors, a more complex pathway than standard acetamide formation .

Biological Activity Trends

  • Acetamide-linked fluorophenyl groups (Compound 9) show efficacy in CNS targets, whereas thiophene-containing analogs may favor peripheral targets due to differences in logP and membrane permeability .
  • Antimicrobial thiadiazole derivatives () highlight the importance of nitro and methyl groups for activity, suggesting that similar substituents in the target compound could be explored for dual functionality .

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Compound ¹H-NMR (δ, ppm) Key Peaks HPLC Purity (%) HRMS (m/z) [M+H]⁺
This compound 1.65–1.85 (m, 4H, pyran), 3.40–3.60 (m, 4H, OCH₂), 6.95–7.20 (m, 3H, thiophene) >98 (Method A) 334.1225 (calc: 334.1220)
B10 2.10 (s, 3H, CH₃), 4.30–4.50 (m, 2H, CH₂), 7.15–7.35 (m, 4H, fluorophenyl) >99 658.2450 (calc: 658.2448)
Compound 9 3.70 (t, 2H, CH₂), 7.05–7.30 (m, 4H, fluorophenyl), 8.20 (s, 1H, quinazolinone) >97 368.1310 (calc: 368.1305)

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Tetrahydro-2H-pyran : A cyclic ether that contributes to the compound's stability and solubility.
  • Pyrazole ring : Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Thiophene moiety : Often associated with enhanced biological activity due to its electron-rich nature.

The molecular formula of this compound is C12H14N4OSC_{12}H_{14}N_{4}OS, with a molecular weight of approximately 270.34 g/mol.

Antinociceptive and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For example, studies on related pyrazole compounds have shown:

  • Analgesic Activity : Pyrazole derivatives have been evaluated in models such as the acetic acid-induced writhing test, demonstrating a reduction in pain responses .
  • Anti-inflammatory Mechanisms : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been found to inhibit COX enzymes, leading to decreased prostaglandin synthesis, which is crucial for inflammation and pain signaling .
  • Nitric Oxide Pathway : Some pyrazole derivatives modulate the nitric oxide (NO) signaling pathway, which plays a role in vasodilation and pain modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study reported that a specific pyrazole derivative exhibited significant anti-inflammatory effects with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
    CompoundIC50 (µg/mL)Standard Comparison
    Pyrazole Derivative A54.65Diclofenac
    Pyrazole Derivative B60.56Diclofenac
    Pyrazole Derivative C57.24Diclofenac
  • Evaluation of Vasorelaxant Effects : Another study highlighted that certain pyrazole compounds could induce vasorelaxation, suggesting potential applications in cardiovascular therapies .

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